molecular formula C19H23N3O3S B2474852 N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319801-64-2

N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2474852
CAS RN: 2319801-64-2
M. Wt: 373.47
InChI Key: FKGAJHRCKBGJEL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Applications Research on analogs of pyrazole derivatives, such as those synthesized in the study by Palkar et al. (2017), demonstrates promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects against various cancer cell lines, highlighting the potential of pyrazole-related compounds in anticancer therapies (Deady et al., 2003).

Molecular Interaction and Structural Analysis The molecular interaction of pyrazole derivatives with receptors, as explored by Shim et al. (2002) for the CB1 cannabinoid receptor, underscores the relevance of these compounds in understanding receptor-ligand interactions and developing pharmacophore models (Shim et al., 2002). Moreover, studies like that of Prabhuswamy et al. (2016), which focus on the synthesis, crystal structure, and Hirshfeld surface analysis of pyrazole derivatives, contribute to the field of crystallography and molecular design (Prabhuswamy et al., 2016).

Antimicrobial and Anti-Inflammatory Activities The regioselectivity of 1,3-dipolar cycloadditions in the synthesis of pyrazole derivatives, as discussed by Zaki et al. (2016), and their antimicrobial activity emphasize the role of these compounds in developing new antimicrobial agents (Zaki et al., 2016). Additionally, the synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities, as investigated by Abdel‐Aziz et al. (2009), indicates the therapeutic potential of these compounds in treating neurological disorders (Abdel‐Aziz et al., 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12-6-7-14(10-13(12)2)20-19(23)18-16-4-3-5-17(16)21-22(18)15-8-9-26(24,25)11-15/h6-7,10,15H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGAJHRCKBGJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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